molecular formula C19H23N5O3 B2959232 N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396848-63-7

N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide

Katalognummer: B2959232
CAS-Nummer: 1396848-63-7
Molekulargewicht: 369.425
InChI-Schlüssel: XIRWOTRIUKPYIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4-Methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is an ethanediamide derivative featuring a 4-methoxyphenyl group linked to an N-alkylated piperidine scaffold substituted with a pyrazin-2-yl moiety. The ethanediamide core (oxamide) provides hydrogen-bonding capacity, while the 4-methoxyphenyl group contributes electron-donating properties and moderate lipophilicity. The pyrazine ring, a nitrogen-rich heterocycle, may enhance binding to biological targets through π-π stacking or polar interactions.

Eigenschaften

IUPAC Name

N'-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-27-16-4-2-15(3-5-16)23-19(26)18(25)22-12-14-6-10-24(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWOTRIUKPYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyphenylamine, pyrazine, and piperidine derivatives. Common synthetic routes may involve:

    Formation of the piperidinyl group: This can be achieved through the reaction of piperidine with appropriate reagents.

    Attachment of the pyrazinyl group: This step may involve the use of pyrazine derivatives and coupling reactions.

    Formation of the ethanediamide linkage: This can be done through amide bond formation reactions using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the amide groups may yield corresponding amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Aryl Substitutions

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features Reference
N'-[(4-Fluorophenyl)methyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide (BG15440) 4-Fluorophenyl vs. 4-methoxyphenyl 371.41 Fluorine substitution enhances electronegativity, potentially improving metabolic stability.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazine ring with 4-methylbenzoyl substituent Not reported Increased conformational flexibility due to piperazine; hydrophobic benzoyl group may affect solubility.
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Trifluoromethoxyphenyl and methylthio-benzyl groups 481.53 Trifluoromethoxy group improves resistance to oxidative metabolism; methylthio enhances lipophilicity.

Amide-Based Analogs with Piperidine/Pyrazine Moieties

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features Reference
4-Methoxybutyrylfentanyl Butanamide core vs. ethanediamide Not reported Opioid receptor activity; 4-methoxyphenyl and piperidine groups may mimic fentanyl’s pharmacophore.
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide vs. ethanediamide Not reported Pyrazine heterocycle retained; carboxamide backbone may alter target specificity.
N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide Propionamide core vs. ethanediamide Not reported Dichlorophenyl group increases steric bulk and electron-withdrawing effects.

Key Structural and Functional Insights

  • In contrast, the 4-fluorophenyl group in BG15440 introduces electronegativity, which may improve metabolic stability but reduce steric bulk . Trifluoromethoxyphenyl () combines electronegativity and lipophilicity, likely enhancing blood-brain barrier penetration and resistance to cytochrome P450 metabolism .
  • Piperidine/Pyrazine Modifications: The pyrazin-2-yl substituent on piperidine distinguishes the target compound from analogs like 4-methoxybutyrylfentanyl (piperidine with phenylethyl groups). Pyrazine’s nitrogen atoms may facilitate interactions with kinases or neurotransmitter receptors .
  • Backbone Variations :

    • Ethanediamide (oxamide) offers two adjacent amide bonds, enabling stronger hydrogen-bonding interactions compared to butanamide () or propionamide () derivatives. This may influence solubility, bioavailability, and target engagement .

Research Implications and Gaps

  • Pharmacological Data: No direct activity data are available for the target compound.
  • Synthetic Feasibility : and detail synthetic routes for piperidine-amide derivatives, which could guide the target compound’s preparation .
  • Safety and Regulation : Structural similarity to controlled substances (e.g., fentanyl analogs) highlights the need for regulatory scrutiny to preempt misuse .

Biologische Aktivität

N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide, also known by its CAS number 1396848-63-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is C19H23N5O3C_{19}H_{23}N_{5}O_{3} with a molecular weight of 369.4 g/mol. Its structure features a methoxyphenyl group and a pyrazinyl-substituted piperidine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1396848-63-7
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide exhibit significant antimicrobial activity. For instance, analogs have shown effectiveness against Leishmania spp., with some compounds demonstrating selective inhibition of enzymes involved in sterol biosynthesis, such as CYP51 and CYP5122A1 .

The proposed mechanism of action involves the binding of the compound to specific enzymes, leading to disruption in sterol synthesis pathways in pathogens like Leishmania. This inhibition results in impaired growth and proliferation of the parasites, making it a candidate for further development as an antileishmanial agent .

Study on Leishmania Inhibition

In a recent screening study, various compounds were tested against CYP51 and CYP5122A1 from Leishmania. The results indicated that some derivatives of N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide had low micromolar EC50 values against L. donovani promastigotes, suggesting potent antileishmanial activity .

Selectivity and Efficacy

Further investigations into selectivity revealed that certain analogs displayed a preference for inhibiting the growth of Leishmania without significantly affecting mammalian cells. This selectivity is crucial for minimizing potential side effects during therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.